molecular formula C22H24Cl2N2O4 B1663759 Isrib CAS No. 548470-11-7

Isrib

Cat. No.: B1663759
CAS No.: 548470-11-7
M. Wt: 451.3 g/mol
InChI Key: HJGMCDHQPXTGAV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ISRIB (Integrated Stress Response Inhibitor) is an experimental drug that primarily targets the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor for eIF2, which is essential for initiating mRNA translation . The this compound’s action on eIF2B is crucial in reversing the effects of eIF2α phosphorylation .

Mode of Action

This compound operates by binding to the active structure of eIF2B . It prevents the structural changes of eIF2B due to phosphorylated eIF2, an inhibitor of eIF2B produced in a stress environment . Specifically, this compound staples together two tetrameric eIF2B (βγδε) subcomplexes into an 8-meric complex (βγδε)2, which is more amenable to binding eIF2B alpha subunits . As a result, this compound accelerates the assembly of eIF2B into an active 10-meric form, thereby increasing the amount of active eIF2B .

Biochemical Pathways

This compound plays a significant role in the integrated stress response (ISR) pathway . The ISR pathway is activated by diverse stress-sensing kinases that converge on a common target, serine 51 in eIF2α, eliciting both global and gene-specific translational effects . This compound reverses the effects of eIF2α phosphorylation on translation and stress granule assembly . It has also been shown to attenuate RAS/RAF/MAPK and STAT5 signaling, which are recognized as drivers of resistance .

Pharmacokinetics

This compound has been found to readily cross the blood-brain barrier, making it effective in vivo . It has an elimination half-life of approximately 8 hours , which suggests that it remains in the body for a sufficient duration to exert its effects.

Result of Action

The primary result of this compound’s action is the enhancement of cognitive function. It has been shown to produce significant nootropic effects in mice, as measured by enhancement of spatial and fear-associated learning in standard water-maze and conditioned environment tests . Moreover, this compound treatment has been found to correct spatial memory deficits and improve working memory in aged mice . It has also shown potential in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Lou Gehrig’s disease .

Action Environment

The action of this compound is influenced by the cellular stress environment. This compound makes cells resistant to the effects of eIF2α phosphorylation, which is known to be involved in memory formation . It has been shown to inhibit eIF2α phosphorylation-induced stress granule formation, a process that occurs in response to cellular stress . Therefore, the efficacy and stability of this compound are influenced by the presence of stressors that activate the ISR pathway.

Preparation Methods

The synthesis of ISRIB (trans-isomer) involves a multi-step organic reaction that begins with the construction of its core scaffold. The critical transformation in this process is the formation of an asymmetric center, ensuring the trans configuration of the molecule. This is typically achieved through a selective catalytic process, which allows for high stereocontrol and yields the desired isomer with significant purity .

Chemical Reactions Analysis

ISRIB (trans-isomer) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include catalytic hydrogenation for reduction and halogenation agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ISRIB (trans-isomer) has a wide range of scientific research applications:

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMCDHQPXTGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045380
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597403-47-8
Record name N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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